(10E,12Z)-Octadecadienoic acid methyl ester
Description
(10E,12Z)-10,12-Octadecadienoic acid methyl ester (CAS 21870-97-3) is a conjugated linoleic acid (CLA) derivative with a molecular formula of C₁₉H₃₄O₂ and a molecular weight of 294.47 g/mol . It is characterized by two double bonds at positions 10 and 12, with trans (E) and cis (Z) configurations, respectively. This structural specificity distinguishes it from other octadecadienoic acid methyl esters (ODDAMEs) and contributes to its unique physicochemical and biological properties. The compound is synthetically derived, often through transesterification reactions in biodiesel production or via targeted catalysis to control isomer formation .
Properties
IUPAC Name |
methyl (10E,12Z)-octadeca-10,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-10H,3-6,11-18H2,1-2H3/b8-7-,10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXSXYSNZMSDFK-UQGDGPGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\CCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401021873 | |
| Record name | (10E,12Z)-Methyl linoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401021873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21870-97-3 | |
| Record name | (10E,12Z)-Octadecadienoic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21870-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl linoleate, (10E,12Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021870973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (10E,12Z)-Methyl linoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401021873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10,12-Octadecadienoic acid, methyl ester, (10E,12Z) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL LINOLEATE, (10E,12Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A64XK94MSS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Alkali-Catalyzed Isomerization
Alkali-based isomerization remains the most scalable approach for CLA production. A study by Kyselka et al. (2016) demonstrated that heating linoleic acid methyl ester with potassium hydroxide (KOH) in ethylene glycol at 170°C for 2 hours yields a CLA mixture containing 32–38% 10E,12Z isomer. Critical parameters include:
| Parameter | Optimal Range | Effect on 10E,12Z Yield |
|---|---|---|
| Catalyst concentration | 10–12% (w/w) KOH | Higher concentrations reduce selectivity |
| Temperature | 160–180°C | Above 180°C increases E,E isomers |
| Reaction time | 1.5–2.5 hours | Prolonged time degrades CLA |
This method produces 3.44% E,E-isomers as byproducts, necessitating downstream purification.
Biphasic Isomerization Systems
Biphasic systems (organic solvent/water) enhance selectivity by limiting over-isomerization. Using a hexane-water (3:1) mixture with 8% NaOH at 150°C, researchers achieved:
The aqueous phase stabilizes the catalyst, while the organic phase solubilizes intermediates, reducing side reactions.
Enzymatic Isomerization
Microbial Isomerases
Butyrivibrio fibrosolvens produces ∆12-cis,∆11-trans isomerase, which converts linoleic acid to rumenic acid (9E,11Z). Although this enzyme primarily generates 9E,11Z isomers, mutagenesis studies have shifted selectivity toward 10E,12Z configurations under anaerobic conditions. Key metrics:
| Enzyme Source | Substrate | 10E,12Z Selectivity | Yield |
|---|---|---|---|
| Wild-type B. fibrosolvens | Linoleic acid | 12% | 64% |
| Engineered variant | Linoleic acid methyl ester | 83% | 78% |
Immobilized Enzyme Systems
Immobilizing isomerase on silica nanoparticles improved operational stability (>15 cycles) and increased reaction rates by 40% compared to free enzymes.
Purification and Isolation
Chromatographic Separation
Preparative HPLC with a C18 column (acetonitrile:water, 85:15) resolves 10E,12Z from other isomers:
| Isomer | Retention Time (min) | Purity Achieved |
|---|---|---|
| 9E,11Z | 12.3 | 98.2% |
| 10E,12Z | 14.1 | 97.8% |
| 10E,12E | 16.9 | 96.5% |
Low-Temperature Crystallization
Ethanol recrystallization at –20°C selectively precipitates 10E,12Z isomers due to their lower solubility (0.8 mg/mL vs. 1.2 mg/mL for E,E-isomers).
Industrial Production Challenges
Byproduct Management
E,E-isomers remain a persistent issue in alkali-based methods. Strategies to mitigate this include:
Scalability of Enzymatic Methods
While enzymatic systems offer superior selectivity, substrate inhibition at >50 mM linoleate limits batch sizes. Continuous flow reactors with enzyme recycling address this, achieving 92% conversion in 8-hour runs.
Emerging Techniques
Photochemical Isomerization
UV irradiation (254 nm) of linoleate methyl ester in methanol with 0.1% iodine produces 10E,12Z isomers in 68% yield within 30 minutes. However, scalability is constrained by light penetration depth.
Metal-Organic Framework (MOF) Catalysts
ZIF-8 MOFs functionalized with sulfonic acid groups achieve 76% 10E,12Z selectivity at 120°C, offering a solvent-free alternative.
Analytical Validation
GC-MS Quantification
A DB-23 capillary column (60 m × 0.25 mm) resolves isomers with a 1.5°C/min gradient from 180°C to 220°C. Key ions for 10E,12Z:
-
m/z 294 (molecular ion)
-
m/z 263 [M – OCH₃]⁺
¹H NMR Confirmation
Diagnostic signals:
-
δ 5.35–5.45 ppm (conjugated diene protons, J = 11 Hz)
-
δ 3.65 ppm (ester methyl singlet)
Chemical Reactions Analysis
Types of Reactions
10(E),12(Z)-Conjugated Linoleic Acid methyl ester undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form saturated fatty acid methyl esters.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include singlet oxygen, ozone, and various reducing agents . The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include hydroperoxides, saturated fatty acid methyl esters, and substituted derivatives .
Scientific Research Applications
Overview
(10E,12Z)-10,12-Octadecadienoic acid methyl ester, also known as methyl linoleate, is a methyl ester derived from linoleic acid. This compound is characterized by its unique configuration of double bonds and has garnered significant attention in various scientific fields due to its diverse biological activities and potential applications.
The compound has been extensively studied for its biological effects, which include:
- Anti-inflammatory Properties : Research indicates that (10E,12Z)-10,12-Octadecadienoic acid methyl ester exhibits significant anti-inflammatory effects. In animal models, it has shown an inhibitory effect on inflammation markers, making it a candidate for therapeutic applications in inflammatory diseases.
- Antioxidant Activity : This compound has demonstrated antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. Its ability to protect cellular components from oxidative stress is crucial in preventing various diseases .
- Anticancer Potential : Studies have reported that it may inhibit cancer cell proliferation and induce apoptosis in several cancer models. The mechanisms involve modulation of signaling pathways associated with cell growth and survival .
- Hepatoprotective Effects : The compound has shown promise in protecting liver cells from damage induced by toxins through its antioxidant and anti-inflammatory actions.
Analytical Chemistry
(10E,12Z)-10,12-Octadecadienoic acid methyl ester serves as a reference material in analytical techniques such as gas chromatography and mass spectrometry. Its precise identification is critical for the analysis of fatty acids in various samples, including food products and biological tissues .
Nutraceuticals and Functional Foods
Due to its health benefits, this compound is explored for incorporation into dietary supplements and functional foods aimed at promoting health and preventing diseases related to inflammation and oxidative stress .
Case Study 1: Anti-inflammatory Effects
A study involving mouse models demonstrated that (10E,12Z)-10,12-Octadecadienoic acid methyl ester significantly reduced ear inflammation induced by TPA (12-O-tetradecanoylphorbol-13-acetate), showing an inhibition rate of 43% at a dose of 500 µg. This suggests its potential use in treating inflammatory conditions.
Case Study 2: Cancer Cell Proliferation
In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines. The underlying mechanism involves the modulation of apoptosis-related signaling pathways, indicating its potential as an adjunct therapy in cancer treatment .
Case Study 3: Antioxidant Activity
Research highlighted the radical scavenging activity of (10E,12Z)-10,12-Octadecadienoic acid methyl ester across multiple assays. This activity is essential for mitigating oxidative stress-related diseases such as cardiovascular disorders and neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 10(E),12(Z)-Conjugated Linoleic Acid methyl ester involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in fatty acid metabolism and oxidative stress . The compound’s effects are mediated through its ability to influence gene expression and cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional and Geometric Isomers
ODDAMEs differ in double bond positions and configurations, leading to distinct properties (Table 1):
Key Differences :
- Bioactivity: The (9Z,12Z) isomer (linoleic acid methyl ester) is abundant in plants and linked to anti-inflammatory effects, while the (10E,12Z) isomer is studied for its role in lipid metabolism and biodiesel efficiency .
- Physical Properties : The E,Z configuration in (10E,12Z)-ODDAME reduces melting points compared to Z,Z isomers, enhancing fluidity in biodiesel .
Functional Group Variants
Derivatives with oxo or hydroxyl groups exhibit divergent biological activities:
Anti-Inflammatory Effects
- (10E,12Z)-ODDAME: Limited direct data, but structurally similar CLA isomers modulate COX-2 and NF-κB pathways .
- (9Z,12Z)-ODDAME: Reduces NO production (IC₅₀ = 1.17–0.97 μM in RAW 264.7 cells) .
- 9-Hydroxy-(10E,12Z)-ODDAME : Potent anti-inflammatory via suppression of pro-inflammatory cytokines .
Anticancer and Antioxidant Potential
- (9Z,12Z)-ODDAME : Higher antioxidant activity due to radical scavenging capacity .
Biological Activity
(10E,12Z)-10,12-Octadecadienoic acid methyl ester, commonly referred to as methyl linoleate, is a methyl ester of linoleic acid, an essential polyunsaturated fatty acid. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and hepatoprotective properties. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of this compound.
- Chemical Formula : C₁₉H₃₄O₂
- Molecular Weight : 294.5 g/mol
- Structural Characteristics : Contains two double bonds in the cis configuration at the 9th and 12th carbon positions.
1. Anti-Inflammatory Properties
Research indicates that (10E,12Z)-10,12-octadecadienoic acid methyl ester exhibits significant anti-inflammatory effects. In a study involving mouse ear inflammation induced by TPA (12-O-tetradecanoylphorbol-13-acetate), the compound demonstrated an inhibitory effect (IE) of 43% at a dose of 500 µg . Other related compounds showed even higher IE percentages, suggesting potential for therapeutic applications in inflammatory conditions.
2. Antioxidant Activity
The compound has been shown to possess antioxidant properties. In various assays, it exhibited significant radical scavenging activity, which is crucial in mitigating oxidative stress-related diseases. The antioxidant activity is believed to be linked to its ability to inhibit lipid peroxidation and protect cellular components from damage .
3. Anticancer Potential
Studies have reported that (10E,12Z)-10,12-octadecadienoic acid methyl ester may have anticancer effects. It has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer models . Its mechanism may involve modulation of signaling pathways related to cell growth and survival.
4. Hepatoprotective Effects
The hepatoprotective properties of this compound have also been documented. In animal models, it has been shown to reduce liver damage induced by toxic substances through its antioxidant activity and ability to modulate inflammatory responses .
Case Studies and Research Findings
The biological activities of (10E,12Z)-10,12-octadecadienoic acid methyl ester can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound inhibits lipoxygenase and cyclooxygenase pathways involved in inflammation.
- Radical Scavenging : Its structure allows it to donate electrons and neutralize free radicals.
- Modulation of Gene Expression : It influences the expression of genes involved in cell proliferation and apoptosis.
Q & A
Q. What computational tools predict interactions between this compound and lipid membranes?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
